2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, substituted with methoxy groups and a piperazine moiety, making it a molecule of interest for medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where a halogenated precursor reacts with piperazine.
Methoxy Group Substitution: Methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Final Coupling: The final step involves coupling the pyridinone core with the piperazine derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide: shares structural similarities with other piperazine derivatives and pyridinone compounds.
Fluoxetine: A well-known piperazine derivative used as an antidepressant.
Buspirone: Another piperazine derivative used for anxiety disorders.
Uniqueness
- The unique combination of a pyridinone core with a piperazine moiety and multiple methoxy groups distinguishes this compound from others. This structural arrangement may confer unique pharmacological properties, such as enhanced receptor binding and selectivity.
Properties
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-34-22-10-8-20(9-11-22)30-14-12-29(13-15-30)17-21-16-24(32)26(36-3)18-31(21)19-27(33)28-23-6-4-5-7-25(23)35-2/h4-11,16,18H,12-15,17,19H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPDUNQUBSLSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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